Cas no 1036388-66-5 (2-(3-methoxy-4-methylphenyl)ethan-1-ol)

2-(3-Methoxy-4-methylphenyl)ethan-1-ol is a substituted phenethyl alcohol derivative characterized by its methoxy and methyl functional groups at the 3- and 4-positions of the phenyl ring, respectively. This compound is of interest in organic synthesis and fragrance applications due to its aromatic properties and structural versatility. The presence of the hydroxyl group enables further functionalization, making it a valuable intermediate in the production of fine chemicals, pharmaceuticals, or flavor compounds. Its stable, well-defined structure ensures consistent performance in synthetic pathways. The methoxy and methyl substituents may influence its solubility and reactivity, offering tailored utility in specialized chemical processes.
2-(3-methoxy-4-methylphenyl)ethan-1-ol structure
1036388-66-5 structure
Product name:2-(3-methoxy-4-methylphenyl)ethan-1-ol
CAS No:1036388-66-5
MF:C10H14O2
MW:166.216963291168
CID:2624923
PubChem ID:57539581

2-(3-methoxy-4-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Methoxy-4-Methylphenyl)ethanol
    • 2-(3-methoxy-4-methylphenyl)ethan-1-ol
    • RNUFEGVTJIZZTD-UHFFFAOYSA-N
    • EN300-1791663
    • 1036388-66-5
    • SCHEMBL4162599
    • Inchi: InChI=1S/C10H14O2/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7,11H,5-6H2,1-2H3
    • InChI Key: RNUFEGVTJIZZTD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 166.099379685g/mol
  • Monoisotopic Mass: 166.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

2-(3-methoxy-4-methylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1791663-5.0g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
5g
$2692.0 2023-06-02
Enamine
EN300-1791663-0.5g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
0.5g
$891.0 2023-09-19
Enamine
EN300-1791663-2.5g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
2.5g
$1819.0 2023-09-19
Enamine
EN300-1791663-1g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
1g
$928.0 2023-09-19
Enamine
EN300-1791663-5g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
5g
$2692.0 2023-09-19
Enamine
EN300-1791663-0.1g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
0.1g
$817.0 2023-09-19
Enamine
EN300-1791663-1.0g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
1g
$928.0 2023-06-02
Enamine
EN300-1791663-10.0g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
10g
$3992.0 2023-06-02
Enamine
EN300-1791663-0.05g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
0.05g
$780.0 2023-09-19
Enamine
EN300-1791663-10g
2-(3-methoxy-4-methylphenyl)ethan-1-ol
1036388-66-5
10g
$3992.0 2023-09-19

Additional information on 2-(3-methoxy-4-methylphenyl)ethan-1-ol

Compound Overview: CAS No. 1036388-66-5 and 2-(3-Methoxy-4-Methylphenyl)Ethan-1-Ol

CAS No. 1036388-66-5, also known as 2-(3-methoxy-4-methylphenyl)ethan-1-ol, is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of phenolic alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain, which is further connected to a substituted phenyl ring. The phenyl ring in this compound is substituted with a methoxy group (-OCH₃) at the third position and a methyl group (-CH₃) at the fourth position, giving it distinct chemical properties.

The structure of 2-(3-methoxy-4-methylphenyl)ethan-1-ol makes it an interesting candidate for various applications, particularly in the fields of pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, including antioxidants and anti-inflammatory agents. For instance, researchers have explored its role in the development of novel drug delivery systems, where its hydroxyl group can be functionalized to enhance drug solubility and bioavailability.

In terms of synthesis, CAS No. 1036388-66-5 can be prepared through several methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the Friedel-Crafts alkylation reaction, where the methoxy group on the phenyl ring acts as an activating substituent, facilitating the introduction of the ethanolic side chain. This method has been optimized in recent studies to improve yield and selectivity, making it more feasible for large-scale production.

The chemical stability of 2-(3-methoxy-4-methylphenyl)ethan-1-ol is another area of interest. Under normal conditions, the compound exhibits good stability; however, it can undergo oxidation under specific conditions to form corresponding ketones or carboxylic acids. This property has been exploited in green chemistry applications, where selective oxidation techniques are employed to produce value-added products with minimal environmental impact.

From an environmental perspective, recent research has focused on assessing the biodegradability and toxicity of CAS No. 1036388-66-5. Studies indicate that under aerobic conditions, the compound can be effectively degraded by microbial communities, suggesting its potential for safe disposal in industrial settings. Additionally, toxicity assays have shown that it exhibits low acute toxicity to aquatic organisms when used within recommended concentrations.

In conclusion, CAS No. 1036388_67_5, or 2-(3-methoxy_4_methylphenyl)ethan_1_ol, is a multifaceted compound with promising applications across various industries. Its unique structure and reactivity make it a valuable building block for advanced chemical synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both scientific innovation and industrial applications.

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